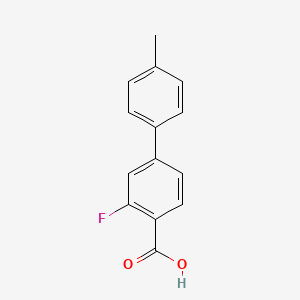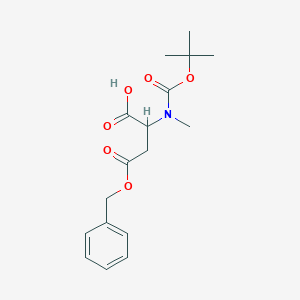
Boc-N-Me-Asp(OBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, which is an amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is first protected by converting it into a benzyl ester. This is typically done using benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
N-Methylation: The amino group of aspartic acid is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Boc Protection: The N-methylated aspartic acid is then protected at the amino group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Benzyl Ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid. The benzyl ester can be removed using hydrogenation in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling agents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon for benzyl ester removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for peptide coupling.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After deprotection, the free amino and carboxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protective Groups: The Boc and benzyl ester groups are used to protect functional groups during multi-step synthesis.
Biology:
Enzyme Studies: Used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mécanisme D'action
Mechanism: The compound acts as a protected form of aspartic acid, allowing for selective reactions at specific sites. The Boc group protects the amino group, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, enabling the synthesis of complex peptides.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involved in the stepwise assembly of peptide chains.
Enzyme Interaction: Mimics natural substrates in enzyme studies, providing insights into enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Boc-Aspartic Acid Benzyl Ester: Similar but without the N-methylation.
Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: Uses a different protective group (Fmoc) instead of Boc.
Uniqueness:
N-Methylation: The presence of the N-methyl group distinguishes it from other aspartic acid derivatives, affecting its reactivity and interactions.
Protective Groups: The combination of Boc and benzyl ester groups provides unique protection during synthesis, allowing for selective deprotection and coupling reactions.
Propriétés
Numéro CAS |
141408-45-9 |
|---|---|
Formule moléculaire |
C17H23NO6 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
Clé InChI |
DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Séquence |
X |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-aminophenyl)methoxy]butan-1-ol](/img/structure/B1532563.png)
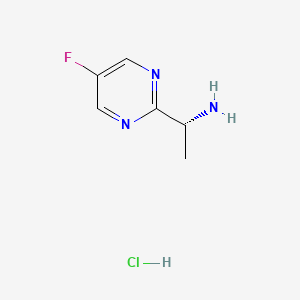
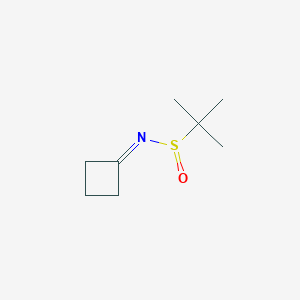
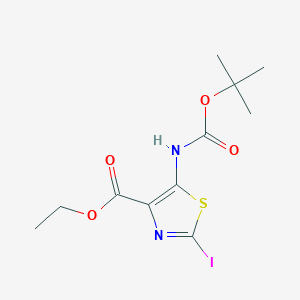
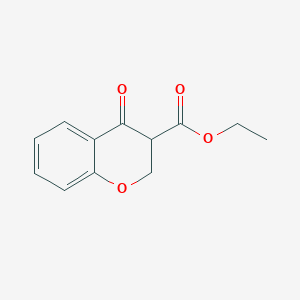
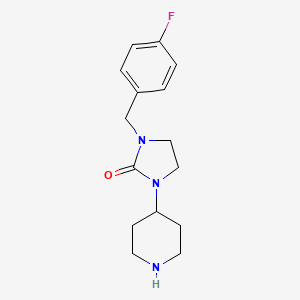

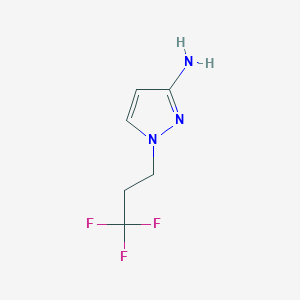
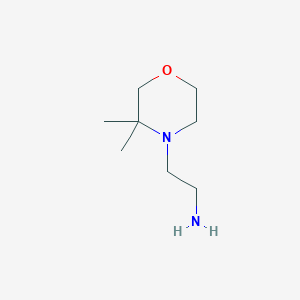

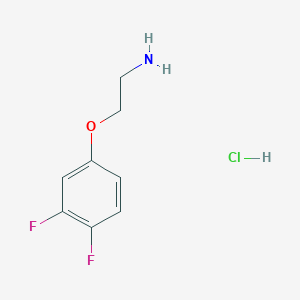
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
